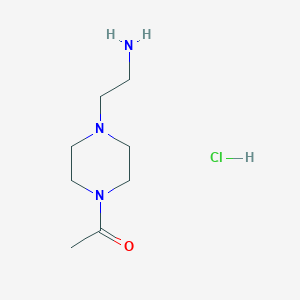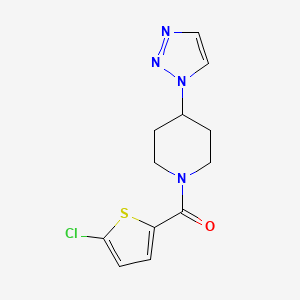
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structural features It contains an acetamido group, a nitro group, a dimethylamino group, and two fluorine atoms attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by acetylation to form the acetamido group. The final step involves the esterification of the intermediate with 4-(dimethylamino)-3,5-difluorobenzoic acid under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetamido group can be hydrolyzed to yield the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of fluorine atoms can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity is explored for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique properties are utilized in the development of advanced materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance solubility and membrane permeability. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
3-Acetamido-2-nitrophenylboronic acid: Shares the acetamido and nitro groups but lacks the dimethylamino and fluorine substituents.
4-(Dimethylamino)-3,5-difluorobenzoic acid: Contains the dimethylamino and fluorine groups but lacks the acetamido and nitro functionalities.
Uniqueness
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(3-acetamido-2-nitrophenyl) 4-(dimethylamino)-3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O5/c1-9(23)20-13-5-4-6-14(16(13)22(25)26)27-17(24)10-7-11(18)15(21(2)3)12(19)8-10/h4-8H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFCGPEBKAICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C(=C2)F)N(C)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzene-1-sulfonamide](/img/structure/B2731462.png)
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2731469.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
![4-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2731472.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)

![[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate](/img/structure/B2731475.png)
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)
